

Spectroscopic Profile of 1,3-Hexanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Hexanediol

Cat. No.: B1295985

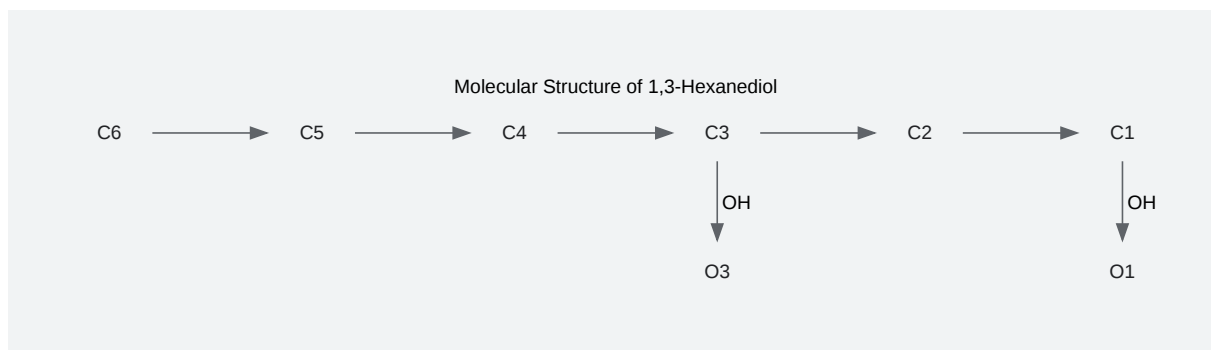
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Hexanediol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Molecular Structure

1,3-Hexanediol is a chiral diol with the chemical formula $C_6H_{14}O_2$ and a molecular weight of 118.17 g/mol .^{[1][2][3]} The structure contains two hydroxyl groups at positions 1 and 3, leading to a stereocenter at the C3 position.



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Caption: Molecular structure of **1,3-Hexanediol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,3-Hexanediol**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **1,3-Hexanediol** will exhibit distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
H-1	~3.7 - 3.8	Multiplet	-
H-2	~1.6 - 1.7	Multiplet	-
H-3	~3.9 - 4.1	Multiplet	-
H-4	~1.3 - 1.5	Multiplet	-
H-5	~1.2 - 1.4	Multiplet	-
H-6	~0.9	Triplet	~7
OH (1 & 3)	Variable (broad)	Singlet	-

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
C-1	~65
C-2	~40
C-3	~70
C-4	~30
C-5	~23
C-6	~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1,3-Hexanediol**. The spectrum is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol
2960-2850	C-H stretch	Alkane
1470-1450	C-H bend	Alkane
1150-1050	C-O stretch	Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **1,3-Hexanediol**, aiding in its structural elucidation.

m/z	Ion
118	[M] ⁺ (Molecular Ion)
101	[M-OH] ⁺
100	[M-H ₂ O] ⁺
87	[M-CH ₂ OH] ⁺
73	[M-C ₂ H ₅ OH] ⁺
57	[C ₄ H ₉] ⁺
45	[C ₂ H ₅ O] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1,3-Hexanediol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,3-Hexanediol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Use a spectral width of approximately 10-12 ppm.
 - Set the relaxation delay to at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
 - A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **1,3-Hexanediol** between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., CCl_4) and place it in a liquid sample cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample holder or pure solvent.
- Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
- Record the spectrum in the range of 4000 to 400 cm^{-1} .
- Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

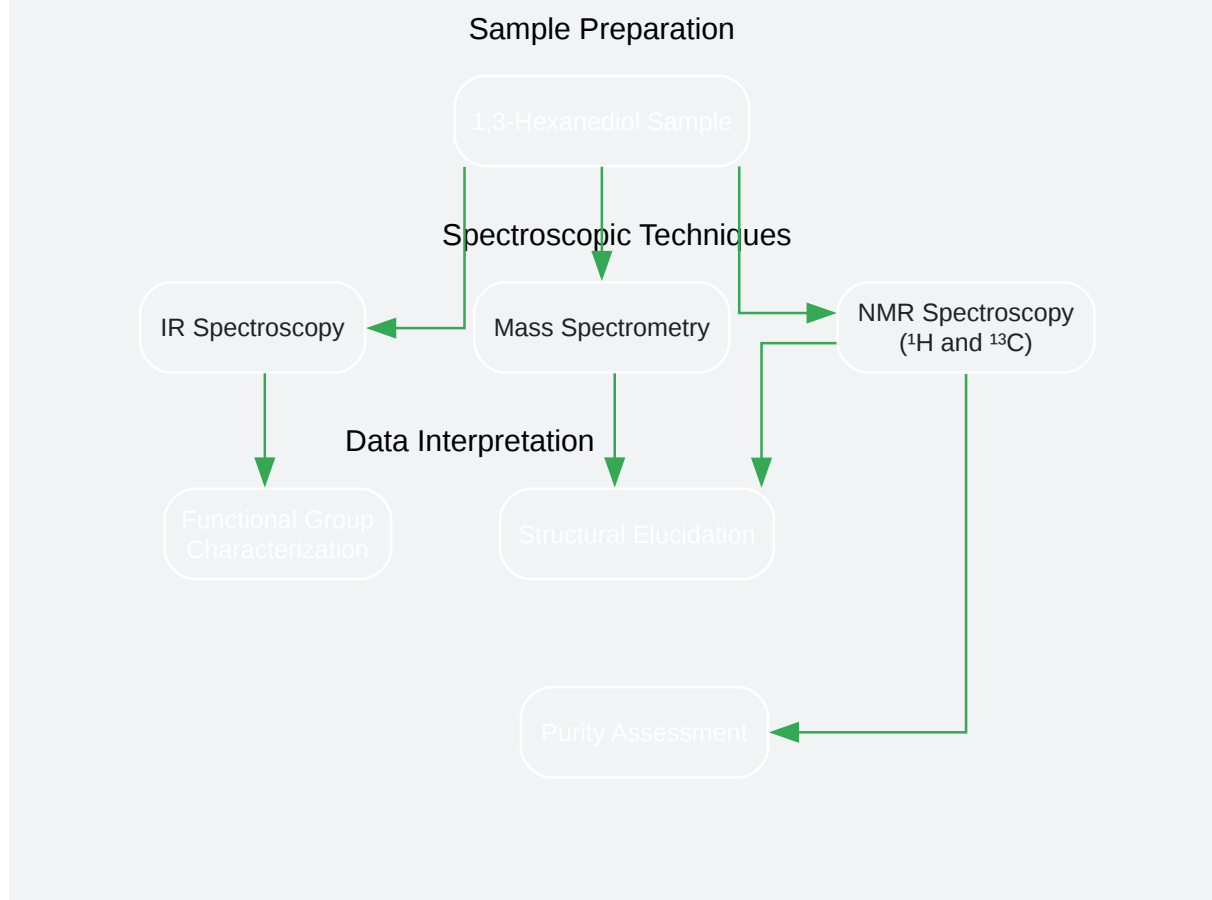
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **1,3-Hexanediol** in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.^[4]
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition:
 - GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.
 - Direct Infusion ESI-MS: Introduce the sample solution directly into the ESI source at a constant flow rate.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **1,3-Hexanediol**.

Workflow for Spectroscopic Analysis of 1,3-Hexanediol



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